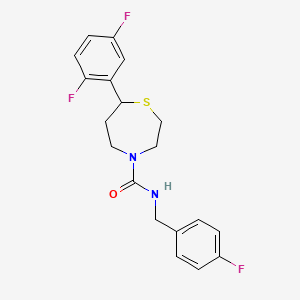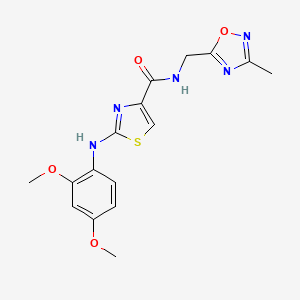
2-((2,4-dimethoxyphenyl)amino)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)thiazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((2,4-dimethoxyphenyl)amino)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)thiazole-4-carboxamide is a useful research compound. Its molecular formula is C16H17N5O4S and its molecular weight is 375.4. The purity is usually 95%.
BenchChem offers high-quality 2-((2,4-dimethoxyphenyl)amino)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)thiazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((2,4-dimethoxyphenyl)amino)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)thiazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial and Anti-Proliferative Activities
Compounds related to the chemical structure of interest, specifically those involving 1,3,4-oxadiazole N-Mannich bases, have been synthesized and evaluated for their antimicrobial and anti-proliferative activities. These compounds, including derivatives with 3,4-dimethoxyphenyl and 1,3,4-oxadiazole groups, have shown significant in vitro inhibitory activity against pathogenic bacteria and yeast-like fungi, such as Candida albicans. Additionally, their anti-proliferative activity was assessed against various cancer cell lines, indicating potential applications in cancer research and therapy (L. H. Al-Wahaibi et al., 2021).
Antioxidant, Antitumor, and Antimicrobial Properties
Novel heterocyclic aryl monoazo organic compounds, including those with 3,4-dimethoxyphenyl and thiazole structures, have been synthesized and applied to polyester fibers, showcasing efficient antioxidant, antitumor, and antimicrobial activities. These compounds' high efficiency and broad-spectrum activity highlight their potential for diverse applications, including sterile and biologically active fabrics in various life applications (M. Khalifa et al., 2015).
Antimicrobial Evaluation and Docking Studies
Thiophene-2-carboxamides with 3,4-dimethoxyphenyl groups have been synthesized and subjected to antimicrobial evaluation and molecular docking studies. These compounds, showcasing a potential for antimicrobial activity, underline the importance of molecular design in developing new antimicrobial agents, particularly against resistant strains (Sailaja Rani Talupur et al., 2021).
Acetyl- and Butyrylcholinesterase Inhibition
Research involving 1,3,4-oxadiazoles decorated with 3,4-dimethoxyphenyl groups has explored their potential as inhibitors of acetyl- and butyrylcholinesterase, enzymes relevant to neurodegenerative diseases like Alzheimer's. These studies contribute to understanding the molecular basis of enzyme inhibition and the design of therapeutic agents (Václav Pflégr et al., 2022).
Anticancer Activity
Compounds incorporating 1,3,4-oxadiazole and 3,4-dimethoxyphenyl structures have been designed and synthesized, demonstrating significant anticancer activity against various cancer cell lines. These findings highlight the potential of such compounds in the development of new anticancer therapies (B. Ravinaik et al., 2021).
properties
IUPAC Name |
2-(2,4-dimethoxyanilino)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O4S/c1-9-18-14(25-21-9)7-17-15(22)12-8-26-16(20-12)19-11-5-4-10(23-2)6-13(11)24-3/h4-6,8H,7H2,1-3H3,(H,17,22)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXRTVOHLQMONDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CNC(=O)C2=CSC(=N2)NC3=C(C=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

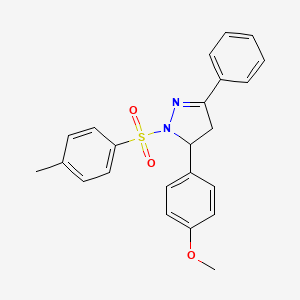
![N-(3-chloro-4-methylphenyl)-2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2685231.png)

![4-[3-[2-(Trifluoromethyl)pyridin-4-yl]oxyazetidine-1-carbonyl]benzonitrile](/img/structure/B2685234.png)
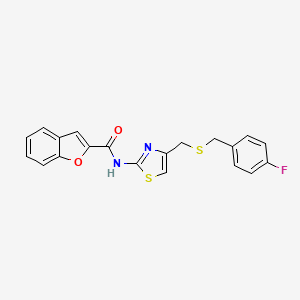
![5-Methyl-2-[(2,2,2-trifluoroacetyl)amino]benzoic acid](/img/structure/B2685236.png)
![N-Methyl-N-[1-(4-methylphenyl)propan-2-yl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2685237.png)
![methyl 2-[(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoate](/img/structure/B2685238.png)
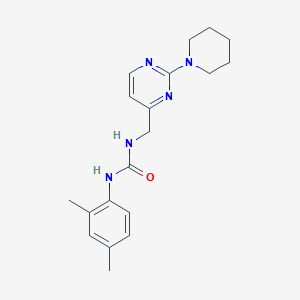
![(3,4-difluorophenyl)(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone](/img/structure/B2685241.png)
![2-Methoxyphenyl 4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.0^{2,6}]dodecane-8-carboxylate](/img/structure/B2685242.png)
![N-1,3-benzodioxol-5-yl-2-[(2-bromobenzimidazo[1,2-c]quinazolin-6-yl)thio]butanamide](/img/structure/B2685243.png)
